molecular formula C5H4N2O2 B1148475 3-Nitropyridine CAS No. 1232169-18-4

3-Nitropyridine

Cat. No.: B1148475
CAS No.: 1232169-18-4
M. Wt: 124
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Description

3-Nitropyridine is a high-value synthetic intermediate and privileged structural motif in medicinal chemistry, serving as a key precursor for a wide range of bioactive molecules and heterocyclic systems . Recent research has identified this compound analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types . These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin, as confirmed by X-ray crystallography . This mechanism offers a promising research pathway for developing new anticancer therapies, with in vivo studies showing effective tumor growth inhibition, though neurotoxicity associated with microtubule-targeting agents remains a subject of ongoing investigation . Beyond oncology, this compound derivatives demonstrate significant research potential in other areas. They are utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, which are relevant for neurological and metabolic disorders research . The core structure is also found in molecules that act as urease inhibitors for gastric disease research and as potential HIV-1 inhibitors targeting integrase and reverse transcriptase . Furthermore, the reactivity of the nitro group in 3-nitropyridines allows for selective functionalization, such as nucleophilic substitution with thiols, making it a versatile scaffold for creating compounds with tunable photophysical properties for materials science applications .

Properties

CAS No.

1232169-18-4

Molecular Formula

C5H4N2O2

Molecular Weight

124

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

3-Nitropyridine serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been employed in multiple synthetic pathways, enhancing the development of new pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

Recent studies have highlighted the utility of this compound in synthesizing complex heterocycles. For instance, it has been used to prepare 3-nitropyridyl isocyanates, which are valuable in 1,3-dipolar cycloaddition reactions, leading to novel compounds with potential biological activity . The versatility of this compound derivatives allows for the formation of various fused heterocycles, expanding the scope of organic synthesis .

Compound Synthesis Method Applications
3-Nitropyridyl IsocyanatesNitration followed by isocyanate formationSynthetic intermediates
3-AminopyridinesReduction of nitro groupPharmaceutical applications
N-Acylated TriazolopyridinesMulti-step synthesis from 4-aminopyridineDrug development

Peptide Chemistry

The 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), derived from this compound, has gained prominence as a protecting group in peptide synthesis. Its stability under various conditions makes it suitable for protecting amines and thiols during chemical reactions . This property facilitates the formation of mixed disulfides and enhances the efficiency of solid-phase peptide synthesis .

Medicinal Applications

This compound and its analogues have emerged as promising candidates in drug discovery, particularly as microtubule-targeting agents with anti-cancer properties.

Anti-Cancer Activity

Recent research has identified this compound analogues that exhibit potent anti-cancer effects by targeting microtubules. These compounds induce cell cycle arrest and inhibit tubulin polymerization, showcasing their potential as effective chemotherapeutic agents against various cancer types . Notably, these agents demonstrated reduced myelotoxicity compared to traditional microtubule-targeting drugs, making them safer alternatives for cancer treatment .

Analogue Mechanism of Action Cancer Types Toxicity Profile
4AZA2891Inhibits tubulin polymerizationColon cancerLow myelotoxicity
4AZA2996Binds to colchicine-site of tubulinBroad rangeNeurotoxicity present

Biochemical Applications

This compound derivatives have been utilized in biochemical assays due to their unique properties.

Glycosidase Assays

The compound has been employed as a substrate in continuous spectrophotometric assays for glycosidases. The hydrolysis of synthesized 3-nitro-2-pyridyl glycosides allows for real-time monitoring of enzyme activity through an observable absorbance shift, facilitating kinetic studies under acidic conditions . This method enhances the understanding of enzyme mechanisms and can be adapted for other enzymatic assays.

Chemical Reactions Analysis

Nitration Mechanism

One common method for synthesizing 3-nitropyridine involves the reaction of pyridine with dinitrogen pentoxide (N2O5N_2O_5) in an organic solvent, followed by treatment with sodium bisulfite (NaHSO3NaHSO_3). The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently undergoes a sigmatropic shift leading to the formation of this compound. This mechanism has been elucidated in various studies, demonstrating the migration of the nitro group within the pyridine ring structure .

Reaction Conditions and Yields

The nitration process can be optimized by adjusting parameters such as solvent choice and concentration of reactants. For instance, using dichloromethane or nitromethane as solvents has been shown to enhance yields. Typical yields for this synthesis can range from moderate to high, depending on the specific conditions employed .

Chemical Reactions Involving this compound

This compound exhibits a variety of chemical reactivity due to its electron-withdrawing nitro group, which influences its behavior in electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions

In electrophilic aromatic substitution reactions, this compound can act as a substrate for further functionalization:

  • Nitration : Further nitration can occur at other positions on the ring, typically yielding products such as 4-nitro-3-nitropyridine.

  • Amination : The compound can also undergo amination reactions where nucleophiles such as amines attack the ring, particularly in the para position relative to the nitro group .

Nucleophilic Substitution Reactions

Due to its electron-deficient nature, this compound is susceptible to nucleophilic attack:

  • Vicarious Nucleophilic Substitution (VNS) : This method allows for selective substitution at positions ortho or para to the nitro group. For example, reactions with hydroxylamine yield aminopyridines .

  • Oxidative Nucleophilic Substitution : In liquid ammonia at low temperatures, oxidative amination can occur, producing various substituted derivatives .

Functionalization

Recent studies have explored functionalization strategies involving this compound derivatives:

  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex structures including imidazopyridines and other biologically active compounds .

  • Photophysical Properties : Modified derivatives of this compound have been investigated for their photophysical properties, showing potential applications in materials science .

Comparison with Similar Compounds

Positional Isomers of Nitropyridine

The position of the nitro group on the pyridine ring drastically alters chemical and biological behavior:

Compound Nitro Position Key Properties Biological Activity
3-Nitropyridine 3 High electrophilicity; participates in nucleophilic substitution reactions Moderate antimicrobial activity
2-Nitropyridine 2 Lower stability due to steric hindrance; reduced reactivity in electrophilic substitution Limited bioactivity
4-Nitropyridine 4 Enhanced resonance stabilization; higher thermal stability Investigated for anticancer potential

Key Insight : The 3-nitro isomer balances reactivity and stability, making it more synthetically versatile than its 2- and 4-nitro counterparts .

Functionalized Derivatives of this compound

Substituents beyond the nitro group further modulate properties:

Electron-Donating vs. Electron-Withdrawing Groups
Compound Substituents Key Effects Applications
This compound 1-oxide N-oxide + 3-nitro Enhanced reactivity due to N-oxide’s electron-withdrawing effect Catalysis, agrochemicals
4-Cyclopropoxy-3-methoxy-2-nitropyridine Methoxy + cyclopropoxy + 3-nitro Increased steric bulk and solubility; unique reaction pathways Drug discovery
2-Chloro-6-(difluoromethoxy)-3-nitropyridine Chloro + difluoromethoxy + 3-nitro Synergistic electronic effects; improved bioactivity Antimicrobial agents

Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃O) amplify the nitro group’s reactivity, while electron-donating groups (e.g., methoxy) alter solubility and steric interactions .

Substituent Position and Bioactivity
Compound Substituent Position Biological Activity Mechanism Insights
2-(3-Nitrophenyl)pyrrolidine 3-Nitro on phenyl ring Significant anticancer activity Nitro group reduction generates ROS
2-(4-Nitrophenyl)pyrrolidine 4-Nitro on phenyl ring Moderate anticancer activity Reduced ROS generation efficiency
2-(Benzylthio)-3-nitropyridine Benzylthio at 2-position + 3-nitro Antibacterial activity Thioether group enhances membrane targeting

Key Insight : Meta-substitution (3-position) on aromatic rings often optimizes bioactivity by balancing electronic and steric effects .

Structural Analogues with Modified Cores

Compound Core Structure Unique Features Applications
3-Nitro-2-vinylpyridine Pyridine + vinyl + 3-nitro Polymerization capability; dual reactivity Materials science
4-Methyl-3-nitro-2-phenylpyridine Pyridine + methyl + phenyl + 3-nitro Enhanced lipophilicity and target binding Anticancer drug leads
6-Chloro-2-(isopentyloxy)-3-nitropyridine Pyridine + Cl + isopentyloxy + 3-nitro Improved pharmacokinetics Anti-inflammatory agents

Key Insight : Hybrid structures combining nitro groups with alkyl/aryl substituents expand utility in drug design and materials engineering .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 3-nitropyridine in laboratory settings?

  • Methodological Answer : Prioritize adherence to GHS classification (UN 2811, Hazard Class 6.1) . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic vapors. Store in a cool, dry, ventilated area away from oxidizers and acids due to potential hazardous reactions . For spills, neutralize with inert adsorbents and dispose of as toxic waste.

Q. What synthetic routes are available for preparing this compound, and how do their yields compare?

  • Methodological Answer : The Kyodai nitration method modified by Bakke produces this compound via ozonolysis-mediated C-nitration of pyridine with nitrogen dioxide, achieving ~65% yield . Alternative routes include nitro group introduction via electrophilic aromatic substitution under acidic conditions, but regioselectivity challenges may reduce yields. Optimize reaction parameters (e.g., temperature, stoichiometry) and confirm purity via HPLC or GC-MS.

Q. How can researchers purify this compound to achieve high-purity standards for synthetic applications?

  • Methodological Answer : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to remove nitro-byproducts. Recrystallization from ethanol or dichloromethane can further enhance purity. Validate purity via melting point analysis (literature range: 78–80°C) and 1^1H NMR (characteristic aromatic proton signals at δ 8.5–9.0 ppm).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) rationalize the regioselectivity of this compound in hetero-Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and intermediate energies. For example, this compound acts as an electron-deficient dienophile, favoring γ-C-H arylation via carboxylate-assisted concerted metalation-deprotonation (CAMD) pathways . Compare frontier molecular orbitals (HOMO/LUMO) of reactants to predict regioselectivity and validate with experimental yields .

Q. What strategies optimize transition-metal-catalyzed γ-C-H arylation of fused this compound derivatives?

  • Methodological Answer : Use palladium(II) acetate with pivalic acid as a co-catalyst to promote γ-C-H activation. Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates. Adjust ligand design (e.g., bidentate phosphines) to enhance catalytic turnover. For example, CuI complexes in acetonitrile improve fluorescence-based detection of reaction byproducts .

Q. How do non-covalent interactions (e.g., C–H···π, N–O···π) influence the crystal packing of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) reveals orthorhombic packing (space group Pbca) with interlayer C–H···π and N–O···π interactions stabilizing the lattice . Compare Hirshfeld surface analysis for derivatives like 2-(4-methoxyphenoxy)-3-nitropyridine to quantify interaction contributions .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis methods?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). Cross-validate with computational models (DFT) to identify kinetic vs. thermodynamic control in nitration pathways .

Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this compound?

  • Methodological Answer : Combine 15^{15}N-labeled NMR to track nitro-group behavior with time-resolved UV-Vis spectroscopy for intermediate detection. For domino reactions (e.g., P-DA cycloaddition followed by nitroso acid elimination), use high-resolution mass spectrometry (HRMS) to confirm transient species .

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